molecular formula C9H12N2O2S B113240 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide CAS No. 90556-91-5

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

Cat. No. B113240
CAS RN: 90556-91-5
M. Wt: 212.27 g/mol
InChI Key: BISNTORNTSHTAX-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 . It is used for research purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The detailed structure can be found in the MOL file associated with its CAS number 90556-91-5 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 421.5±47.0 °C and a predicted density of 1.389±0.06 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Anti-Arthritic Applications

Research shows that derivatives of 1,2-isothiazolidine-1,1-dioxide, including 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, have demonstrated significant potential as antiarthritic agents. These compounds have been found to effectively inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) enzymes. They also suppress the production of interleukin-1 (IL-1) in vitro. Notably, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474), a derivative, has entered clinical trials for its antiarthritic properties (Inagaki et al., 2000); (Inagaki, 2003).

Synthetic Applications

The compound has been utilized in the synthesis of various pharmacologically relevant molecules. For instance, a study discussed the creation of a library of triazole-containing isothiazolidine 1,1-dioxides using a one-pot multicomponent protocol. This library is significant for small molecular probe discovery, highlighting the versatility of isothiazolidine 1,1-dioxide derivatives in chemical synthesis (Rolfe et al., 2011).

Biological Activity

Several studies have focused on the biological activities of derivatives of isothiazolidine 1,1-dioxide. For instance, some N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides were synthesized and evaluated for their inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE). These studies provide insights into the potential therapeutic applications of these compounds in various medical conditions (Zakharova et al., 2010).

Anticancer and Antidiabetic Potential

Recent research has explored the anticancer and antidiabetic potential of spirothiazolidines analogs. One study developed a series of such analogs, demonstrating significant anticancer activities against human breast and liver carcinoma cell lines, as well as potent antidiabetic properties (Flefel et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315, H319, H302, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISNTORNTSHTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473522
Record name 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

CAS RN

90556-91-5
Record name 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.0 g of water-moist Raney nickel is added to a solution of 2.60 g (10.7 mmol) of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide in 50 ml of tetrahydrofuran, and the mixture is hydrogenated at room temperature. The catalyst is filtered off, and the filtrate is evaporated, giving 2-(4-aminophenyl)isothiazolidine 1,1-dioxide as a brownish solid; ESI 213.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
2-(4-nitrophenyl)isothiazolidine 1,1-dioxide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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